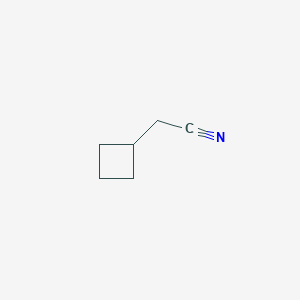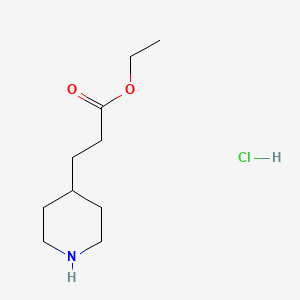
3-(4-Fluorophenyl)piperidine
Vue d'ensemble
Description
3-(4-Fluorophenyl)piperidine (3-FPP) is a synthetic compound that has been studied for its potential applications in the scientific research field. It is a fluorinated piperidine derivative and has been studied for its ability to act as a modulator of the 5-HT2A serotonin receptor. 3-FPP has been studied for its potential to be used in various laboratory experiments, and has been found to have numerous biochemical and physiological effects. In
Applications De Recherche Scientifique
Enantioselective Synthesis in Analgesics
The stereoisomers of a novel non-narcotic analgesic incorporating 3-(4-Fluorophenyl)piperidine were synthesized using enantioselective acylation, highlighting its role in the development of new analgesic agents (Nieduzak & Margolin, 1991).
Structure and Inhibitor Potential
The structure of derivatives of 3-(4-Fluorophenyl)piperidine has been elucidated, showing potential as inhibitors of the Nicotinamidephosphoribosyltransferase (NAMPT) enzyme, which could have implications in apoptosis sensitivity (Venkateshan et al., 2019).
Antimycobacterial Applications
Derivatives of 3-(4-Fluorophenyl)piperidine have shown significant in vitro and in vivo activity against various strains of Mycobacterium tuberculosis, suggesting its potential as an antimycobacterial agent (Kumar et al., 2008).
Role in Serotonin Reuptake Inhibition
Paroxetine, a derivative of 3-(4-Fluorophenyl)piperidine, is noted for its use as a selective serotonin reuptake inhibitor, indicating the compound's significance in mental health treatments (Germann et al., 2013).
Molecular Binding Studies
Studies on analogs of 3-(4-Fluorophenyl)piperidine have contributed to understanding molecular binding at various brain transporters, enhancing knowledge in neurochemistry (Kolhatkar et al., 2003).
Crystal Structure Analysis
Crystallographic studies of compounds containing 3-(4-Fluorophenyl)piperidine have provided insights into molecular interactions and conformations, aiding in the development of new chemical entities (Anitha et al., 2020).
Development of Calcium-Channel Blockers
Research into 4-(diarylmethyl)-1-[3-(aryloxy)propyl]piperidines, related to 3-(4-Fluorophenyl)piperidine, has led to the development of new calcium-channel blockers and antihypertensive agents (Shanklin et al., 1991).
Propriétés
IUPAC Name |
3-(4-fluorophenyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h3-6,10,13H,1-2,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKQDGXBXNNRWPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50647989 | |
| Record name | 3-(4-Fluorophenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)piperidine | |
CAS RN |
676495-94-6 | |
| Record name | 3-(4-Fluorophenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




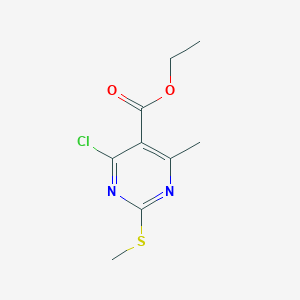
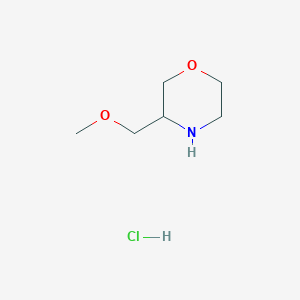



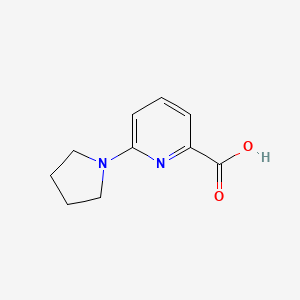
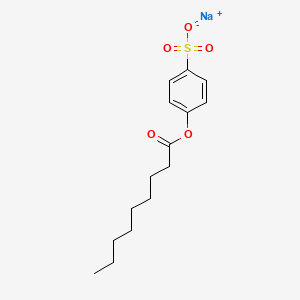
![Methyl benzo[d]thiazole-5-carboxylate](/img/structure/B1593214.png)

![Trimethyl[3-(triethoxysilyl)propyl]ammonium Chloride](/img/structure/B1593216.png)
